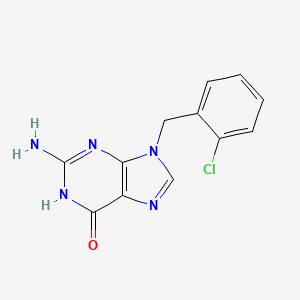
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an amino group at the 2-position, a chlorobenzyl group at the 9-position, and a dihydropurinone structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorobenzylation: The 9-position of the purine ring is substituted with a 2-chlorobenzyl group using a chlorobenzyl halide in the presence of a base such as potassium carbonate.
Amination: The 2-position is then aminated using ammonia or an amine source under suitable conditions.
Cyclization: The final step involves cyclization to form the dihydropurinone structure, often achieved through heating or using a cyclizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dihydropurinone structure to a fully reduced purine.
Substitution: The amino and chlorobenzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include various substituted purines, oxo derivatives, and reduced purine analogs.
科学的研究の応用
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways involving purines.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can modulate cellular processes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Aminopurine: A purine analog used in nucleic acid research.
9-Benzyladenine: A cytokinin that promotes cell division in plants.
6-Mercaptopurine: An anticancer drug used in chemotherapy.
Uniqueness
2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
17756-37-5 |
|---|---|
分子式 |
C12H10ClN5O |
分子量 |
275.69 g/mol |
IUPAC名 |
2-amino-9-[(2-chlorophenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H10ClN5O/c13-8-4-2-1-3-7(8)5-18-6-15-9-10(18)16-12(14)17-11(9)19/h1-4,6H,5H2,(H3,14,16,17,19) |
InChIキー |
AYGAOWACJNFQGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C2N=C(NC3=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















